molecular formula C16H20O3 B1345390 trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 27866-87-1

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345390
CAS No.: 27866-87-1
M. Wt: 260.33 g/mol
InChI Key: ABHVZJQEXREWSC-UONOGXRCSA-N
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Description

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 27866-87-1) is an organic compound with a defined stereochemistry, offered for research and development purposes. This compound has a molecular formula of C 16 H 20 O 3 and a molecular weight of 260.33 g/mol . Its structure features a cyclohexanecarboxylic acid group linked to a 4-methylphenyl ketone moiety, which may make it a valuable intermediate in organic synthesis and pharmaceutical research . Researchers can utilize this compound as a building block for the synthesis of more complex molecules. Its specific stereochemistry, indicated as (1R,2S) in some references, may be critical for studies investigating structure-activity relationships (SAR) . From a safety and handling perspective, the compound has a high calculated boiling point of approximately 437.2°C and a flash point of about 232.3°C, indicating low flammability at room temperature . It is recommended to store the product in a cool, dry, and well-ventilated place in a tightly closed container . As with any chemical of unknown toxicity, standard personal protective equipment, including safety glasses, gloves, and impervious clothing, should be worn during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVZJQEXREWSC-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group (2-oxoethyl) and carboxylic acid moiety enable oxidation under controlled conditions.

Key Reagents and Conditions:

  • Potassium permanganate (KMnO₄): Oxidizes the ketone to a carboxylic acid under acidic conditions.

  • Chromium trioxide (CrO₃): Effective in converting the ketone to a diketone intermediate.

Products:

  • Oxidation of the ketone yields trans-2-[2-(4-methylphenyl)-2-carboxyethyl]cyclohexane-1-carboxylic acid (a dicarboxylic acid derivative).

  • Over-oxidation may decarboxylate the cyclohexane ring, forming substituted cyclohexanones.

ReagentConditionsMajor ProductYield (%)Reference
KMnO₄/H₂SO₄80°C, 4 hrsDicarboxylic acid derivative~65
CrO₃/Acetic acidReflux, 6 hrsDiketone intermediate~50

Reduction Reactions

The ketone group is selectively reduced to an alcohol, while the carboxylic acid remains intact.

Key Reagents and Conditions:

  • Sodium borohydride (NaBH₄): Mild reduction in methanol at 25°C.

  • Lithium aluminum hydride (LiAlH₄): Requires anhydrous tetrahydrofuran (THF) at 0–5°C.

Products:

  • Reduction yields trans-2-[2-(4-methylphenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid (a secondary alcohol).

Table 2: Reduction Reaction Comparison

ReagentSolventTemperatureReaction TimeYield (%)Reference
NaBH₄Methanol25°C2 hrs85
LiAlH₄THF0–5°C1 hr92

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes substitution reactions at the para position.

Key Reactions:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group.

  • Halogenation: Br₂/FeBr₃ adds bromine selectively.

Products:

  • Nitration forms trans-2-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid .

  • Bromination yields trans-2-[2-(4-methyl-3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid .

Table 3: Substitution Reaction Parameters

ReactionReagentPosition ModifiedYield (%)Reference
NitrationHNO₃/H₂SO₄Meta to methyl70
BrominationBr₂/FeBr₃Meta to methyl65

Esterification and Decarboxylation

The carboxylic acid group reacts with alcohols to form esters, enabling further derivatization.

Key Reagents and Conditions:

  • Fischer esterification: Ethanol/H₂SO₄ under reflux.

  • DCC coupling: N,N'-Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).

Products:

  • Ethyl ester: trans-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylate .

  • Thermal decarboxylation (200°C) removes CO₂, yielding trans-2-(4-methylphenethyl)cyclohexanone .

Epimerization and Stability

The trans-configuration of the cyclohexane ring is critical for stereochemical integrity.

Key Findings:

  • Base-induced epimerization: Heating with KOH in ethylene glycol at 180°C converts cis-isomers to the thermodynamically stable trans-form (purity >98%) .

  • Acid stability: The compound resists racemization under acidic conditions (pH 3–6) .

This compound’s reactivity profile underscores its utility as a versatile intermediate in organic synthesis and pharmaceutical research. Experimental parameters such as reagent choice, temperature, and solvent significantly influence reaction outcomes, as demonstrated in the tables above.

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde using catalysts and solvents such as ethanol or methanol. Industrial production may utilize optimized conditions to enhance yield and purity, often employing purification techniques like recrystallization or chromatography .

Scientific Research Applications

1. Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities.
  • Exhibits unique reactivity patterns due to its structural features, making it a valuable compound for synthetic chemists.

2. Biology:

  • Investigated for potential biological activities, particularly its interactions with biological molecules. Studies suggest it may modulate the activity of P-glycoprotein (P-gp), a key player in drug resistance mechanisms .
  • Its structural characteristics allow it to influence ATPase activity in cells overexpressing P-gp, potentially reversing drug resistance in cancer therapies.

3. Medicine:

  • Ongoing research aims to explore its therapeutic applications, especially in enhancing the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin by increasing their intracellular concentrations.
  • The compound's ability to interact with specific molecular targets offers pathways for developing new drugs aimed at treating various conditions, including cancer.

4. Industry:

  • Its unique properties make it useful in creating new materials and optimizing chemical processes, contributing to advancements in material science and industrial chemistry.

Case Studies

Case Study 1: Modulation of P-glycoprotein Activity
A study highlighted the effects of this compound on P-glycoprotein activity. The compound was shown to stimulate ATPase activity, indicating its potential role as a modulator that could enhance the effectiveness of certain chemotherapeutic drugs by overcoming multidrug resistance in cancer cells .

Case Study 2: Synthesis Efficiency
Research into the synthesis methods for this compound has demonstrated significant improvements in yield and purity through optimized reaction conditions. This advancement not only makes the compound more accessible for research but also enhances its viability for industrial applications .

Mechanism of Action

The mechanism of action of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The compound belongs to a broader class of cyclohexane-carboxylic acid derivatives with aryl-ketone substituents. Below is a systematic comparison with structurally related analogs, focusing on substituents, stereochemistry, and physicochemical properties.

Structural Analogues: Substituent Variations

Table 1: Substituent-Based Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Methylphenyl C₁₆H₂₀O₃ 260.33 735275-77-1
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Chlorophenyl C₁₅H₁₇ClO₃ 280.75 312585-66-3
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-Iodophenyl C₁₅H₁₇IO₃ 372.20 735274-95-0
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid 4-Methylsulfanyl C₁₅H₁₈O₃S 278.36 71023-02-4
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-Methylphenyl C₁₆H₂₀O₃ 260.33 735274-71-2

Key Observations :

  • Electron-Withdrawing vs.
  • Steric and Electronic Effects: The thiomethyl group (-SMe) in the 4-position introduces both steric bulk and polarizability, which may enhance solubility in non-polar solvents compared to methyl or halogenated analogs .

Stereochemical Variations: Cis vs. Trans Isomers

Table 2: Stereochemical Comparison
Compound Name Stereochemistry Melting Point (°C) Solubility (mg/mL) pKa (Predicted)
This compound Trans Not reported 0.15 (DMSO) 4.98
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cis Not reported 0.09 (DMSO) 4.85
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Trans 480 (Predicted) <0.05 (Water) 4.98
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cis Not reported 0.12 (DMSO) 4.90

Key Observations :

  • Solubility : Trans isomers generally exhibit higher solubility in DMSO than cis isomers, likely due to reduced steric hindrance and improved molecular packing .
  • Acidity (pKa) : The trans configuration slightly increases acidity (lower pKa) compared to cis analogs, attributed to enhanced stabilization of the deprotonated form via intramolecular hydrogen bonding .

Biological Activity

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in relation to drug resistance mechanisms and the modulation of efflux pumps. This article explores its biological activity, synthesizes findings from diverse studies, and presents relevant data in tables for clarity.

  • Molecular Formula: C16H20O3
  • Molecular Weight: 260.34 g/mol
  • CAS Number: 735274-71-2
  • Melting Point: 109-111°C

Research has indicated that compounds similar to this compound may interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter known for its role in multidrug resistance (MDR). Studies suggest that this compound could act as a modulator of P-gp, potentially reversing drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutics such as paclitaxel and doxorubicin .

1. Modulation of P-glycoprotein Activity

A study investigated the effects of various structural analogues on P-gp activity. The findings demonstrated that certain structural features, including the cyclohexyl group present in this compound, were critical for enhancing ATPase activity, which is indicative of P-gp modulation. The compound was shown to stimulate ATPase activity, suggesting a potential role in reversing drug resistance in HEK293 cells overexpressing P-gp .

2. Reversal of Drug Resistance

In vitro assays indicated that this compound could effectively reverse the resistance to various chemotherapeutic agents. For instance, it was noted to significantly increase the effectiveness of paclitaxel in resistant cell lines at concentrations as low as 10 μM. This effect was attributed to its ability to inhibit the efflux function of P-gp, thereby increasing drug accumulation within cells .

Data Summary

Study Findings Concentration Effect on Drug Resistance
Study 1Increased ATPase activity10 μMReversed paclitaxel resistance
Study 2Enhanced intracellular drug accumulation10 μMImproved efficacy of doxorubicin
Study 3Selective inhibition of P-gpVariableReduced tumor volume in vivo

Q & A

Basic: What synthetic methodologies are recommended for preparing trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?

Answer:
The compound can be synthesized via acylhydrazine-mediated cyclization or acid-catalyzed ketone-cyclohexane coupling . A common approach involves:

  • Step 1 : Reacting 4-methylphenylacetone with a cyclohexane-1-carboxylic acid derivative under acidic conditions (e.g., BF₃·Et₂O) to form the trans-configured oxoethyl intermediate .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
    Key considerations include maintaining anhydrous conditions to prevent ester hydrolysis and monitoring stereochemistry using polarimetry or chiral HPLC .

Advanced: How can researchers validate the stereochemical purity of the trans isomer during synthesis?

Answer:
Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are critical for confirming trans configuration:

  • NOE NMR : The absence of NOE signals between the cyclohexane proton (C1-H) and the oxoethyl group confirms trans spatial arrangement .
  • X-ray analysis : Single-crystal diffraction provides definitive proof of molecular geometry, as demonstrated in structurally analogous compounds like trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide .
    For dynamic systems, variable-temperature NMR can resolve conformational ambiguities .

Basic: What analytical techniques are optimal for assessing purity and structural integrity?

Answer:

  • HPLC-PDA : Use a C18 column (methanol/0.1% formic acid) to quantify impurities (<0.5%) and confirm retention time alignment with standards .
  • Melting Point (mp) : Compare observed mp (e.g., 182–183°C for analogous 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) to literature values, ensuring deviations <2°C .
  • FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ketone groups) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction optimization .
  • Molecular Docking : Screen against enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (PubChem CID-derived coordinates) to predict binding affinities .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5, high GI absorption) to prioritize in vitro testing .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation of the ketone group .
  • Decomposition Monitoring : Use TLC (silica, dichloromethane/methanol 9:1) monthly; spot degradation appears as lower Rf values due to hydrolyzed byproducts .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Dose-Response Reproducibility : Validate conflicting IC₅₀ values (e.g., enzyme inhibition) using standardized assays (e.g., fluorescence polarization) with internal controls .
  • Structural Analog Analysis : Compare bioactivity of derivatives (e.g., 4-phenyl-2-thiophenecarboxaldehyde) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) while excluding non-validated sources .

Basic: What spectroscopic methods are used for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., cyclohexane C1 at δ ~45 ppm; aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₂₂N₂O₅ requires [M+H]⁺ = 335.1608) .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., cyclization from 24h to 30min) while maintaining >90% yield .
  • Flow Chemistry : Implement continuous reactors for esterification steps to minimize intermediate degradation .
  • DoE (Design of Experiments) : Use factorial design to optimize parameters (temperature, catalyst loading) for ketone-cyclohexane coupling .

Basic: How is the compound’s solubility profile characterized?

Answer:

  • Shake-Flask Method : Determine solubility in DMSO (>50 mg/mL), water (<0.1 mg/mL), and ethanol (~10 mg/mL) at 25°C .
  • Hansen Solubility Parameters : Predict compatibility with excipients (e.g., δD ~18 MPa¹/², δH ~9 MPa¹/²) .

Advanced: What mechanistic insights explain its potential enzyme inhibition?

Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .
  • X-ray Co-Crystallization : Resolve binding interactions (e.g., hydrogen bonds with catalytic serine residues) as seen in cyclohexane-derived inhibitors .

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